

A Comprehensive Guide to the Solid-State Characterization of Esomeprazole Magnesium

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Esomeprazole magnesium, the S-enantiomer of omeprazole, is a widely used proton pump inhibitor for the treatment of acid-related disorders.[1] The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can significantly influence its stability, solubility, bioavailability, and manufacturability. This technical guide provides an in-depth overview of the solid-state characterization of esomeprazole magnesium, focusing on its various crystalline and amorphous forms. Detailed experimental protocols for key analytical techniques are provided, and quantitative data are summarized for comparative analysis. This document serves as a comprehensive resource for researchers and professionals involved in the development and quality control of esomeprazole magnesium formulations.

Introduction to the Solid-State Forms of Esomeprazole Magnesium

Esomeprazole magnesium can exist in several solid-state forms, including multiple crystalline hydrates and an amorphous form.[2][3] The control and characterization of these forms are paramount during drug development to ensure consistent product quality and performance. The most commonly encountered forms are the dihydrate and trihydrate, with different polymorphic forms of the dihydrate (Form A and Form B) being reported.[2][4] Additionally, a tetrahydrate and various solvates have been identified.[5][6] The stability and interconversion of



these forms are influenced by environmental factors such as temperature and humidity. For instance, the stability of esomeprazole magnesium hydrates in water has been reported to follow the order: trihydrate > dihydrate form A > tetrahydrate > dihydrate form B.[5] Conversely, the aqueous solubility follows the reverse order.[5]

Key Analytical Techniques for Solid-State Characterization

A multi-technique approach is essential for the comprehensive characterization of the solidstate properties of esomeprazole magnesium. The following techniques are fundamental for identifying and quantifying the different solid forms.

Core Analytical Techniques Workflow



Workflow for Solid-State Characterization Sample Preparation Esomeprazole Magnesium Sample Initial Analys Primary Characterization X-Ray Powder Diffraction (XRPD) (Phase Identification, Polymorph Screening) Differential Scanning Calorimetry (DSC) (Thermal Transitions, Purity) Confirmatory Thermogravimetric Analysis (TGA) (Water/Solvent Content) Investigate Water Interaction Secondary & Confirmatory Analysis Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Groups, H-Bonding) (Hygroscopicity, Hydrate Formation)

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Caption: A typical workflow for the solid-state characterization of esomeprazole magnesium.

Experimental Protocols



Detailed methodologies for the key analytical techniques are outlined below.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for identifying the crystalline form of esomeprazole magnesium. Each crystalline form has a unique diffraction pattern.

Experimental Protocol:

- Instrument: X-ray powder diffractometer with CuKα radiation.
- Sample Preparation: Approximately 1 g of the sample is gently flattened on a sample holder.
- Scan Range: 2 to 50 degrees 2θ.
- Step Size: 0.03 degrees 2θ.
- Step Time: 0.5 seconds.
- · Voltage: 40 kV.
- · Current: 35 mA.
- Sample Rotation: 30 rpm.[4]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal transitions of the material, such as melting and decomposition, which are characteristic of a specific solid form.

Experimental Protocol:

- Instrument: Mettler Toledo DSC822e or equivalent.
- Sample Preparation: 4-6 mg of the sample is placed in an unsealed aluminum pan with a pinhole.
- · Heating Rate: 5 °C/min.



- Temperature Range: 30 °C to 200 °C.[7] For some studies, the range can be extended to 350°C.[5][6]
- · Atmosphere: Nitrogen purge.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the water or solvent content.

Experimental Protocol:

- Instrument: Mettler Toledo STARe 851e or equivalent.
- Sample Preparation: A known weight of the sample is placed in an appropriate pan.
- Heating Rate: 5 °C/min.
- Temperature Range: 25 °C to 350 °C.[5][6]
- Atmosphere: Nitrogen purge.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups and hydrogen bonding within the crystal structure, which can help differentiate between polymorphs and hydrates.

Experimental Protocol:

- Instrument: Nicolet Nexus spectrometer or equivalent.
- Sample Preparation: Samples are prepared as KBr tablets.
- Spectral Range: 4000 to 400 cm⁻¹.
- Resolution: 2 cm⁻¹.
- Scans: 16 scans.[7]



Dynamic Vapor Sorption (DVS)

DVS is used to assess the hygroscopicity of the material and its tendency to form hydrates by measuring the mass change of a sample as it is exposed to varying relative humidity (RH).

Experimental Protocol:

- Instrument: DVS-1000, Surface Measurement Systems or equivalent.
- Sample Preparation: A known mass of the sample is placed in the instrument.
- RH Profile: Typically involves cycling the RH, for example, from a low RH (e.g., 0%) up to a high RH (e.g., 90-95%) and back down in defined steps (e.g., 10% increments).
- Equilibration Criterion: A rate of change in mass per unit time (dm/dt) of, for example, 0.0005%/min.
- Temperature: Typically performed at 25 °C.

Data Presentation and Interpretation

The data obtained from these techniques allow for a thorough characterization of the solidstate form of esomeprazole magnesium.

X-Ray Powder Diffraction (XRPD) Data

Different crystalline forms of esomeprazole magnesium are distinguished by their characteristic XRPD peaks.



| Crystalline Form | Characteristic 2θ Peaks (°) Reference | |
|--------------------|--|--------|
| Dihydrate Form A | 3.04, 3.14, 3.18, 4.05, 4.19, 4.32, 4.54 (d-values) | [2][4] |
| Dihydrate Form B | - | [2][4] |
| Trihydrate | - | [2][4] |
| Trihydrate Form II | 4.82, 5.55, 7.41, 8.60, 12.10, 14.16, 18.47, 21.08 | [8] |
| Tetrahydrate | - | [5] |

Note: Specific 2θ values for all forms were not consistently available in the provided search results. The data for Dihydrate Form A is presented as d-values as cited.

Thermal Analysis Data (DSC and TGA)

Thermal analysis provides information on the thermal stability and water content of the different forms.

| Solid Form | DSC Event | TGA Weight Loss | Reference |
|-----------------------|--|--------------------------------------|-----------|
| Amorphous | Exothermic peak at ~200 °C | 7.0%–10.0% (if labeled as amorphous) | [5][6][9] |
| Dihydrate | - | 4.5%-7.0% | [9] |
| Trihydrate | - | 6.0%-8.0% | [9] |
| Water/Butanol Solvate | Endotherm at 175 °C, Exotherm at 200 °C | 7.6% (desolvation) | [5][6] |

Note: The decomposition of esomeprazole magnesium generally occurs around 200 °C.[6]

FTIR Spectroscopy Data



FTIR spectra show characteristic absorption bands corresponding to the functional groups in esomeprazole.

| Functional Group | Approximate Wavenumber (cm ⁻¹) | Reference |
|------------------------|--|-----------|
| C=N | ~3200, ~1530 | [10] |
| S=O | ~1080 | [10] |
| C=O | ~1730, ~1613, ~1581 | [10] |
| O-H (in water/butanol) | Broad peak ~3000 | [5] |

Note: The absence of a peak around 3400 cm⁻¹ can indicate the N-H in the benzimidazole is not observed in certain solvates.[5]

Dynamic Vapor Sorption (DVS) Data

DVS isotherms indicate the moisture sorption behavior of the sample. For a crystalline water/1-butanol solvate of esomeprazole magnesium, a 5.3% mass increase was observed in sorption cycles, which was reversible, suggesting surface adsorption of water on a highly crystalline structure.[5][6]

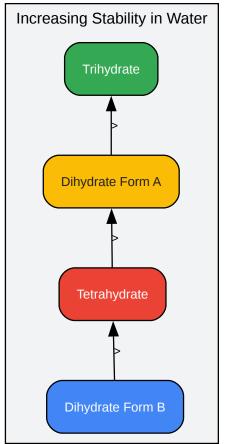
Interconversion and Stability

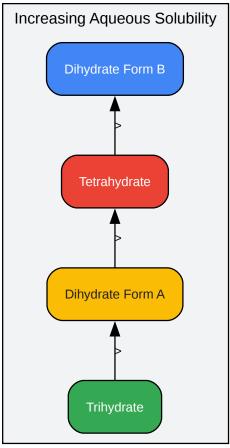
The different solid forms of esomeprazole magnesium can interconvert under certain conditions. Understanding these transformations is crucial for selecting the appropriate form for development and for defining storage conditions. The stability of various hydrates in water has been established, with the trihydrate being the most stable.[5]

Logical Relationship of Hydrate Stability and Solubility



Relationship between Stability and Solubility of Esomeprazole Magnesium Hydrates





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